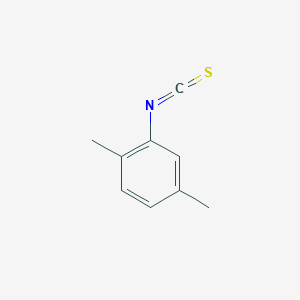

2,5-Dimethylphenyl isothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBXZRJVMSWGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172825 | |

| Record name | 2,5-Dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-15-7 | |

| Record name | 2,5-Dimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanato-1,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethylphenyl isothiocyanate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-Dimethylphenyl Isothiocyanate. The information is intended to serve as a technical resource for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound, also known as 2-isothiocyanato-1,4-dimethylbenzene, is an aromatic organic compound.[1][2] Its core structure consists of a benzene ring substituted with two methyl groups and an isothiocyanate functional group. The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 19241-15-7 | [1][2][3][4] |

| Molecular Formula | C₉H₉NS | [1][2][3][4] |

| Molecular Weight | 163.24 g/mol | [1][3][4][5] |

| IUPAC Name | 2-isothiocyanato-1,4-dimethylbenzene | [1][2] |

| Synonyms | 2,5-xylyl isothiocyanate, Benzene, 2-isothiocyanato-1,4-dimethyl- | [1][2] |

| Percent Purity | Typically ≥97% | [1] |

| Boiling Point | 247 °C (for the 2,6-isomer) | [5] |

| Density | 1.085 g/mL at 25 °C (for the 2,6-isomer) | [5] |

| Refractive Index | n20/D 1.627 (for the 2,6-isomer) | [5] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are detailed below, based on the functional groups present in the molecule.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to two distinct aromatic protons, two non-equivalent methyl group protons, typically in the regions of δ 7.0-7.5 ppm (aromatic) and δ 2.0-2.5 ppm (methyl). |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the δ 120-140 ppm range, along with signals for aromatic and methyl carbons. |

| Infrared (IR) | A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing around 2100 cm⁻¹.[6] Other bands will correspond to aromatic C-H and C=C stretching, and aliphatic C-H stretching of the methyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (163.24).[3] Fragmentation patterns would likely involve the loss of the NCS group or methyl groups. |

Reactivity and Handling

Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making it susceptible to attack by nucleophiles at the central carbon atom.[7] Isothiocyanates are known to be incompatible with a wide range of compounds, including amines, alcohols, acids, bases, strong oxidizers, and peroxides, often resulting in exothermic reactions.[8] Acids and bases can also initiate polymerization.[8]

Caption: General reaction pathways for isothiocyanates with common nucleophiles.

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[9] It can cause serious skin and eye irritation and may lead to respiratory irritation.[9]

| Hazard Category | Precautionary Measures |

| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[9] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[9] |

| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry location.[9] The compound may be moisture-sensitive.[10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |

Synthesis Methodology

The synthesis of aryl isothiocyanates is commonly achieved from the corresponding primary amine. A general and widely used method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent to yield the final isothiocyanate product.[7][11][12]

Caption: A generalized workflow for the synthesis of aryl isothiocyanates.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on common methods for synthesizing aryl isothiocyanates.[11][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 eq.) and a suitable organic base such as triethylamine (Et₃N, 2.0 eq.) in a dry solvent like dichloromethane (DCM).

-

Dithiocarbamate Formation: Cool the mixture in an ice bath (0 °C). Add carbon disulfide (CS₂, 1.2 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the amine is consumed (monitored by TLC).

-

Desulfurization: Cool the mixture again to 0 °C. Add a desulfurizing agent, such as cyanuric chloride (TCT, 0.5 eq.) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻, 1.0 eq.), portion-wise.[11][12]

-

Reaction Completion: Once the desulfurizing agent is added, allow the mixture to stir at room temperature for another 1-2 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

Isothiocyanates are a class of compounds of significant interest due to their wide range of biological activities.[13][14] They are found in cruciferous vegetables and are recognized for their potential antimicrobial, anti-inflammatory, and anticancer properties.[7][11] The isothiocyanate group serves as a versatile chemical handle for synthesizing various heterocyclic compounds and thiourea derivatives, which are important scaffolds in medicinal chemistry.[14][15]

Caption: Overview of potential research areas for isothiocyanate compounds.

While specific biological data for this compound is limited in the reviewed literature, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable building block for creating new therapeutic agents and a subject for biological screening programs.

References

- 1. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 2,6-Dimethylphenyl isothiocyanate 98 19241-16-8 [sigmaaldrich.com]

- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. cbijournal.com [cbijournal.com]

synthesis of 2,5-Dimethylphenyl isothiocyanate from dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-dimethylphenyl isothiocyanate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The primary synthetic route discussed originates from 2,5-dimethylaniline, a readily available starting material. This document provides detailed experimental protocols, a comparative analysis of synthetic methodologies, and a visual representation of the synthetic workflow.

Introduction

This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 2,5-dimethylphenyl ring. Isothiocyanates are known for their reactivity as electrophiles, readily reacting with nucleophiles such as amines and thiols. This reactivity makes them crucial intermediates in the synthesis of a wide array of heterocyclic compounds, thioureas, and other sulfur- and nitrogen-containing molecules with significant biological activity. 2,5-Dimethylaniline, also known as 2,5-xylidine, serves as a common and cost-effective precursor for this synthesis.[1][2][3]

The conversion of a primary arylamine like 2,5-dimethylaniline to its corresponding isothiocyanate is a fundamental transformation in organic chemistry. Several methods have been developed for this purpose, with the most prevalent approaches involving either the use of thiophosgene and its derivatives or a two-step process via a dithiocarbamate salt intermediate.[4][5][6] The latter method, which utilizes carbon disulfide, is often preferred due to the highly toxic and hazardous nature of thiophosgene.[6]

This guide will focus on the carbon disulfide-based method, which involves the formation of a dithiocarbamate salt by reacting 2,5-dimethylaniline with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the final this compound product.[5][7]

Synthetic Pathway and Mechanism

The synthesis of this compound from 2,5-dimethylaniline via the dithiocarbamate intermediate route can be summarized in two main steps:

-

Formation of the Dithiocarbamate Salt: 2,5-Dimethylaniline, a primary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or an alkali metal hydroxide, to deprotonate the nitrogen atom of the amine, thereby increasing its nucleophilicity and forming the dithiocarbamate salt.[8]

-

Desulfurization of the Dithiocarbamate Salt: The formed dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur atom, leading to the formation of the isothiocyanate. A variety of desulfurizing agents can be employed, each with its own advantages and disadvantages in terms of reaction conditions, yield, and byproducts.[5][7]

A general schematic of this reaction is presented below:

Comparative Data of Desulfurizing Agents

The choice of desulfurizing agent is critical for the successful synthesis of isothiocyanates from dithiocarbamate salts. The following table summarizes various desulfurizing agents that can be utilized in this conversion, along with their typical reaction conditions and yields for the synthesis of aryl isothiocyanates.

| Desulfurizing Agent | Typical Reaction Conditions | Reported Yields | Notes |

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl in CH₂Cl₂ or THF, 0 °C to rt | Good to excellent | A facile and general method.[9] |

| Di-tert-butyl dicarbonate (Boc₂O) | Amine, CS₂, Et₃N, then Boc₂O in absolute ethanol, 0 °C to rt | Excellent | Byproducts are volatile, simplifying workup.[8][10] |

| Hydrogen Peroxide (H₂O₂) | Dithiocarbamate salt in aqueous or organic solvent, treated with H₂O₂ | ≥84% | A "green" and efficient option.[5] |

| Iodine (I₂) | Dithiocarbamate salt in an organic solvent, treated with I₂ | ≥60% | Rapid reaction, often at room temperature.[5][11] |

| Ethyl Chloroformate | Dithiocarbamate salt treated with ethyl chloroformate | ≥70% | A classic method, though reaction times can be long.[5] |

| Bis(trichloromethyl)carbonate (Triphosgene) | Dithiocarbamate salt treated with triphosgene | ≥72% | An alternative to the highly toxic thiophosgene.[5][10] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from 2,5-dimethylaniline using the carbon disulfide method with tosyl chloride as the desulfurizing agent. This method is chosen for its reliability and good yields.[9]

Synthesis of this compound via in situ Dithiocarbamate Formation and Tosyl Chloride Mediated Decomposition

Materials:

-

2,5-Dimethylaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Formation of Dithiocarbamate Salt: To the cooled solution, add triethylamine (1.1 eq.) followed by the slow, dropwise addition of carbon disulfide (1.2 eq.) via a dropping funnel. The reaction mixture is typically stirred at 0 °C for 30-60 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: To the stirred suspension, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise, ensuring the temperature remains at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic.

-

2,5-Dimethylaniline and this compound are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Tosyl chloride is a lachrymator and corrosive.

Conclusion

The synthesis of this compound from 2,5-dimethylaniline is a robust and well-documented process. The method involving the in situ formation of a dithiocarbamate salt followed by desulfurization offers a safer and more versatile alternative to the use of thiophosgene. The choice of desulfurizing agent can be tailored based on the desired reaction conditions, scale, and available resources. The detailed protocol provided in this guide serves as a solid foundation for researchers to produce this valuable synthetic intermediate for a variety of applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylaniline | 95-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. cbijournal.com [cbijournal.com]

- 11. pubs.rsc.org [pubs.rsc.org]

The Biological Activity of Isothiocyanate Derivatives: A Technical Guide for Drug Development

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds primarily found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1][2] Formed from the enzymatic hydrolysis of precursor molecules called glucosinolates, ITCs have garnered significant attention from the scientific community for their potent biological activities.[3][4][5] This technical guide provides an in-depth overview of the biological activities of key isothiocyanate derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of core signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity of Isothiocyanates

Isothiocyanates, including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC), have demonstrated robust anticancer properties across a multitude of cancer types.[1][6] Their mechanisms of action are diverse and multifaceted, targeting key cellular processes involved in tumor progression.[7][8]

Mechanisms of Anticancer Action

The anticancer effects of ITCs are exerted through several interconnected pathways:

-

Induction of Apoptosis (Programmed Cell Death): ITCs trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[9] This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades, particularly caspase-3 and caspase-9.[9][10][11]

-

Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[12][13][14] This is often associated with the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1.[13]

-

Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be suppressed by ITCs. They achieve this by down-regulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), often by targeting transcription factors like Hypoxia-Inducible Factor (HIF).[8]

-

Modulation of Signaling Pathways: ITCs interfere with critical cancer-related signaling pathways. For instance, they can inhibit the pro-survival PI3K/Akt pathway and modulate MAPK signaling cascades (ERK, JNK, p38), which are frequently dysregulated in cancer.[8][9]

-

Epigenetic Regulation: Some ITCs, notably sulforaphane, act as histone deacetylase (HDAC) inhibitors. This activity leads to changes in gene expression, promoting the transcription of tumor suppressor genes.

Quantitative Data: Cytotoxic Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for prominent ITCs across various human cancer cell lines.

Table 1: IC50 Values of Sulforaphane (SFN) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| H1299 | Non-Small Cell Lung | 8 | Not Specified |

| A549 | Non-Small Cell Lung | 10 | Not Specified |

| H460 | Non-Small Cell Lung | 12 | Not Specified |

| SUM149 | Triple-Negative Breast | 7.5 | Not Specified |

| SUM159 | Triple-Negative Breast | 7.8 | Not Specified |

| MCF-7 | Breast (ER+) | ~11.9 - 27.9 | 48-72h[3][4] |

| MDA-MB-231 | Triple-Negative Breast | ~11.3 - 19.35 | 48-72h[3] |

| SKM-1 | Acute Myeloid Leukemia | 7.31 | Not Specified |

Data compiled from multiple sources.[15][16][17]

Table 2: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| MIAPaca2 / PL-45 | Pancreatic | ~7 | 24h[12][18] |

| L9981 | Non-Small Cell Lung | 9.7 | Not Specified |

| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | 48h[19] |

| SKOV-3 | Ovarian | 15 - 27.7 | 24h[20] |

| OVCAR-3 | Ovarian | 20 - 23.2 | 24h[20] |

| TOV-21G | Ovarian | 5 | 24h[20] |

| MDA-MB-231 | Triple-Negative Breast | 7.2 | Not Specified |

| MCF-7 | Breast (ER+) | 10.6 | Not Specified |

Data compiled from multiple sources.[20][21]

Table 3: IC50 Values of Benzyl Isothiocyanate (BITC) in Human and Canine Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| L9981 | Non-Small Cell Lung | 5.0 | Not Specified |

| 8505C | Anaplastic Thyroid | 27.56 | Not Specified |

| CAL-62 | Anaplastic Thyroid | 28.30 | Not Specified |

| SKM-1 | Acute Myeloid Leukemia | 4.15 | Not Specified |

| MDA-MB-231 | Triple-Negative Breast | 18.65 | 24h[22] |

| MCF-7 | Breast (ER+) | 21.00 | 24h[22] |

| CLBL-1 | Canine B-cell Lymphoma | 3.63 | 24h[23] |

| CLB70 | Canine B-cell Lymphoma | 3.78 | 24h[23] |

Data compiled from multiple sources.[21][24]

Table 4: IC50 Values of Allyl Isothiocyanate (AITC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| GBM 8401 | Glioblastoma | 9.25 | 24h[25] |

| T24 | Bladder | 2.7 | Not Specified |

| H1299 | Non-Small Cell Lung | 5 | Not Specified |

| A549 | Non-Small Cell Lung | 10 | Not Specified |

| MCF-7 | Breast (ER+) | ~5 | Not Specified |

| MDA-MB-231 | Triple-Negative Breast | >500 | 24h[8] |

Data compiled from multiple sources.[14][25][26]

Key Signaling Pathways in ITC-Mediated Anticancer Activity

Caption: Core mechanisms of isothiocyanate anticancer activity.

Anti-inflammatory and Antioxidant Activities

A hallmark of many isothiocyanates, particularly sulforaphane, is their ability to modulate cellular defense mechanisms against inflammation and oxidative stress. These activities are intrinsically linked, primarily through the regulation of the Nrf2 and NF-κB signaling pathways.[17]

Mechanisms of Action

-

Nrf2 Pathway Activation: ITCs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[17] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. ITCs can react with cysteine residues on Keap1, causing it to release Nrf2.[17] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification and antioxidant enzymes like NQO1, HO-1, and GSTs.[17]

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20] ITCs can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β), chemokines, and enzymes like COX-2 and iNOS.[20][25]

Quantitative Data: Anti-inflammatory & Cholinesterase Inhibitory Activity

Table 5: Anti-inflammatory and Cholinesterase Inhibitory Activity of ITC Derivatives

| Isothiocyanate Derivative | Assay | Target | Result | Concentration |

| Phenyl ITC | Anti-inflammatory | Human COX-2 | ~99% inhibition | 50 µM |

| 3-Methoxyphenyl ITC | Anti-inflammatory | Human COX-2 | ~99% inhibition | 50 µM |

| 2-Methoxyphenyl ITC | Cholinesterase Inhibition | Acetylcholinesterase | IC50 = 0.57 mM | - |

| 3-Methoxyphenyl ITC | Cholinesterase Inhibition | Butyrylcholinesterase | 49.2% inhibition | 1.14 mM |

Data from a study on 11 ITC derivatives.[18][27][28]

Key Antioxidant and Anti-inflammatory Signaling Pathways

Caption: ITC modulation of Nrf2 and NF-κB pathways.

Antimicrobial Activity

Isothiocyanates exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[2][4][29] This property makes them potential candidates for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

Mechanisms of Antimicrobial Action

The exact mechanisms are still under investigation but are thought to involve:

-

Membrane Disruption: ITCs can alter the integrity of the bacterial cell membrane, increasing its hydrophilicity and causing leakage of cellular components.[4][30]

-

Enzyme Inhibition: The electrophilic nature of the -N=C=S group allows ITCs to react with sulfhydryl groups in proteins, potentially inactivating essential enzymes.[4]

-

Inhibition of Quorum Sensing: Sulforaphane has been shown to inhibit quorum sensing in bacteria like P. aeruginosa, a process crucial for biofilm formation and virulence.[4]

Quantitative Data: Antimicrobial Activity (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 6: Antimicrobial Activity of ITC Derivatives Against Various Pathogens

| Isothiocyanate | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Benzyl ITC (BITC) | E. coli O157:H7 | 70 | 150 |

| Allyl ITC (AITC) | E. coli O157:H7 | 400 | 790 |

| Benzyl ITC (BITC) | Campylobacter jejuni | 1.25 - 5 | Not Specified |

| Allyl ITC (AITC) | Campylobacter jejuni | 50 - 200 | Not Specified |

| Benzyl ITC (BITC) | MRSA (Methicillin-resistant S. aureus) | 2.9 - 110 | Not Specified |

| Allyl ITC (AITC) | P. aeruginosa | 100 | Not Specified |

| Phenethyl ITC (PEITC) | P. aeruginosa | 100 | Not Specified |

| Pentyl-diITC | E. coli | 9.4 | 12.5 |

| Pentyl-diITC | B. cereus | 6.3 | 12.5 |

Data compiled from multiple sources.[5][19][30][31][32]

Experimental Protocols

Detailed and reproducible methodologies are essential for the study of isothiocyanates. The following sections provide protocols for key assays used to evaluate their biological activities.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][10][33]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of the isothiocyanate derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following treatment, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value.

Apoptosis Assessment: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[1][27][34]

-

Cell Treatment: Plate and treat cells (1-5 x 10⁶ cells) with the ITC of interest to induce apoptosis. Include an untreated control group.

-

Cell Lysis: After treatment, harvest the cells and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[35]

-

Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for each sample.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.

-

Substrate Addition: Start the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 200 µM.[34][35]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[27][34] The fluorescence intensity is proportional to the caspase-3 activity.

Nrf2 Activation Assessment: Nuclear Translocation by Western Blot

This protocol determines the activation of Nrf2 by quantifying its translocation from the cytoplasm to the nucleus.[11][29]

-

Cell Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with the ITC (e.g., sulforaphane) for a specified time (e.g., 6 hours).

-

Nuclear/Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial fractionation kit according to the manufacturer's instructions. Keep samples on ice and use protease/phosphatase inhibitors.[29]

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[11]

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against Nrf2. Also, probe for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to verify fraction purity and equal loading.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction (normalized to the nuclear loading control) relative to the control indicates activation.

Caption: General workflow for Nrf2 activation analysis via Western Blot.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC) of an ITC against a specific bacterium.[9][13][36][37]

-

Prepare Inoculum: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum density (typically ~5 x 10⁵ CFU/mL in the well).[36][38]

-

Prepare ITC Dilutions: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the ITC in an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should span the expected MIC.[38]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the ITC dilutions. The final volume in each well is typically 100-200 µL.

-

Controls: Include a positive control well (broth + inoculum, no ITC) to confirm bacterial growth and a sterility control well (broth only) to check for contamination.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[37]

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the ITC at which no visible bacterial growth (turbidity) is observed.[37]

Conclusion and Future Directions

Isothiocyanate derivatives exhibit a remarkable range of biological activities, positioning them as highly promising candidates for drug development. Their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, are supported by extensive preclinical data.[1][6] Furthermore, their ability to modulate the Nrf2 and NF-κB pathways provides a strong rationale for their development as anti-inflammatory and antioxidant agents.[17][25] The antimicrobial properties of ITCs offer a potential avenue for combating infectious diseases.

For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing the bioavailability and stability of ITCs, potentially through novel drug delivery systems, and conducting well-designed clinical trials to establish their efficacy and safety in humans. The detailed data and protocols presented in this guide serve as a foundational resource for advancing the investigation of isothiocyanate derivatives as next-generation therapeutics.

References

- 1. caspase3 assay [assay-protocol.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulforaphane enhances the anticancer activity of taxanes against triple negative breast cancer by killing cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. researchgate.net [researchgate.net]

- 29. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Antimicrobial activities of isothiocyanates against Campylobacter jejuni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. media.cellsignal.com [media.cellsignal.com]

- 35. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 36. protocols.io [protocols.io]

- 37. microbe-investigations.com [microbe-investigations.com]

- 38. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential biological significance of 2,5-dimethylphenyl isothiocyanate. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development, with a focus on providing detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of this compound

The most common and effective methods for synthesizing aryl isothiocyanates, including this compound, involve the reaction of the corresponding primary amine (2,5-dimethylaniline) with a thiocarbonylating agent. Two primary methods are the use of carbon disulfide followed by a desulfurizing agent, and the use of thiophosgene.

Synthesis via Dithiocarbamate Salt Intermediate

This widely used method involves two main steps: the formation of a dithiocarbamate salt and its subsequent decomposition to the isothiocyanate.

Reaction Workflow:

Figure 1: General workflow for the synthesis of this compound via a dithiocarbamate intermediate.

Experimental Protocol (Adapted from a general procedure for phenyl isothiocyanate[1]):

-

Materials: 2,5-dimethylaniline, carbon disulfide, concentrated aqueous ammonia, lead nitrate, calcium chloride.

-

Step 1: Formation of Ammonium 2,5-dimethylphenyldithiocarbamate

-

In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), combine carbon disulfide (0.71 mol) and concentrated aqueous ammonia (1.3 mol).

-

Slowly add 2,5-dimethylaniline (0.6 mol) to the stirred mixture over approximately 20 minutes.

-

Continue stirring for 30 minutes after the addition is complete, then allow the mixture to stand for another 30 minutes. A precipitate of the dithiocarbamate salt will form.

-

-

Step 2: Desulfurization

-

Dissolve the ammonium 2,5-dimethylphenyldithiocarbamate salt in water (approx. 800 mL for a 0.6 mol scale).

-

With constant stirring, add a solution of lead nitrate (0.6 mol) in water (approx. 400 mL for a 0.6 mol scale). A precipitate of lead sulfide will form.

-

Perform steam distillation on the mixture. Collect the distillate until no more oily product is observed.

-

Separate the oily product (this compound) from the aqueous layer.

-

Dry the product over anhydrous calcium chloride and purify by vacuum distillation.

-

Synthesis using Thiophosgene

This method provides a more direct route to the isothiocyanate but involves the use of highly toxic thiophosgene.

Reaction Mechanism:

References

Spectroscopic Characterization of 2,5-Dimethylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylphenyl isothiocyanate (C₉H₉NS), a compound of interest in various chemical and pharmaceutical research fields. This document presents available data for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), offering insights into the structural and electronic properties of the molecule. While direct experimental data for this specific isomer is not uniformly available in all databases, this guide compiles known data, predicted values based on analogous compounds, and detailed experimental protocols to aid in its identification and characterization.

Molecular and Physical Properties

| Property | Value | Reference |

| CAS Number | 19241-15-7 | [1][2][3] |

| Molecular Formula | C₉H₉NS | [1][2][3][4] |

| Molecular Weight | 163.24 g/mol | [1][2] |

Infrared (IR) Spectroscopy

The infrared spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Isothiocyanate (–N=C=S) | 2000 - 2200 | Strong, characteristic asymmetric stretching vibration.[5] |

| Aromatic C=C | 1450 - 1600 | Medium to weak stretching vibrations of the benzene ring. |

| Aromatic C-H | 3000 - 3100 | Stretching vibrations. |

| Alkyl C-H | 2850 - 3000 | Stretching vibrations of the methyl groups. |

Note: The data presented is based on characteristic infrared absorption frequencies for the functional groups. The IR spectrum for the isomeric 2,6-Dimethylphenyl isothiocyanate is available in the NIST WebBook and shows a strong absorption band in the 2000-2200 cm⁻¹ region, consistent with the isothiocyanate group.[6]

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable solvent that does not have significant absorption in the region of interest (e.g., chloroform or carbon tetrachloride). Alternatively, for a neat sample, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the solvent or KBr plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene ring.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic H | 7.0 - 7.3 | Multiplet | 3H |

| Methyl H (–CH₃) | 2.2 - 2.5 | Singlet | 6H |

Note: These are predicted values based on the analysis of similar substituted aromatic compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the isothiocyanate carbon, the aromatic carbons, and the methyl carbons. The isothiocyanate carbon often exhibits a broad signal and can sometimes be difficult to observe, a phenomenon referred to as "near-silence".[7][8]

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Notes | | :--- | :--- | :--- | :--- | | Isothiocyanate (–N=C=S) | 130 - 140 | Can be a broad signal.[7][8] | | Aromatic C | 125 - 140 | Multiple signals corresponding to the substituted benzene ring. | | Methyl C (–CH₃) | 15 - 25 | Two signals for the two methyl groups. |

Note: Predicted chemical shifts are based on analogous compounds like phenyl isothiocyanate and substituted xylenes. For comparison, the ¹³C NMR spectrum of phenyl isothiocyanate shows signals at approximately 135.4, 131.1, 129.4, 127.5, and 125.6 ppm for the aromatic and isothiocyanate carbons.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for the isothiocyanate carbon.

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and multiplicities of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

| m/z | Ion | Notes |

| 163 | [M]⁺ | Molecular ion peak. |

| 148 | [M - CH₃]⁺ | Loss of a methyl group. |

| 121 | [M - NCS]⁺ | Loss of the isothiocyanate group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

Note: The fragmentation pattern is predicted based on the structure and general fragmentation rules for aromatic isothiocyanates. The mass spectrum for the isomeric 2,6-Dimethylphenyl isothiocyanate is available in the NIST WebBook and shows a prominent molecular ion peak at m/z 163.[10]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which helps in confirming the molecular weight and structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data for the specific compound of interest and compare it with the information provided herein.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 3. pschemicals.com [pschemicals.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. 2,6-Dimethylphenyl isothiocyanate [webbook.nist.gov]

- 7. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dimethylphenyl isothiocyanate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dimethylphenyl Isothiocyanate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of nitrogen and sulfur-containing heterocyclic compounds. Its utility stems from the electrophilic nature of the isothiocyanate carbon atom, which readily reacts with nucleophiles to form thiourea intermediates. These intermediates can then undergo intramolecular cyclization to yield a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The 2,5-dimethylphenyl substituent can influence the pharmacological profile of the resulting molecules, making this reagent particularly relevant for the synthesis of novel therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles using this compound: thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

I. Synthesis of Thiazole Derivatives

Thiazole rings are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation. In the context of using this compound, the synthesis proceeds via an initial reaction with an amine to form a thiourea derivative, which is then cyclized with an α-haloketone. A key intermediate for this pathway is 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, which can be synthesized from this compound and β-alanine.

General Workflow for Thiazole Synthesis

Caption: General workflow for the synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 3-{(2,5-Dimethylphenyl)[4-(substituted-phenyl)thiazol-2-yl]amino}propanoic Acids[1][2]

Step 1: Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (1)

-

While a specific protocol for this step was not detailed in the provided search results, a general procedure involves the reaction of this compound with β-alanine in a suitable solvent, such as ethanol or DMF, often in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Purification is usually achieved by recrystallization.

Step 2: Synthesis of 3-{(2,5-Dimethylphenyl)[4-(substituted-phenyl)thiazol-2-yl]amino}propanoic Acids (3c-k) [1]

-

Dissolve 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1) (2.6 mmol) in acetone (5 mL).

-

Add the appropriate α-bromoacetophenone derivative (e.g., 4-chlorophenacyl bromide, 4-fluorophenacyl bromide) to the solution.

-

Reflux the reaction mixture for 2-5 hours.

-

After cooling, the precipitated hydrobromide salt is collected by filtration.

-

To obtain the free base, dissolve the salt in a 10% aqueous sodium carbonate solution and acidify with acetic acid to a pH of 6.

-

The resulting precipitate is filtered, washed with water, and dried to yield the final thiazole derivative.

Quantitative Data: Thiazole Derivatives

| Compound | R¹ Substituent | Yield (%) | Melting Point (°C) |

| 3f | 4-Cl-C₆H₄ | 88 | 158–159 |

| 3h | 3,4-diCl-C₆H₄ | 92 | 179–180 |

| 3j | Naphthalen-2-yl | 85 | 168–169 |

Data extracted from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]

Antimicrobial Activity of Thiazole Derivatives

Several thiazole derivatives synthesized from this compound have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[1][2]

| Compound | Target Organism | MIC (µg/mL) |

| 3h | S. aureus (MRSA) | 8 |

| 3h | E. faecium (VRE) | 16 |

| 3j | S. aureus (MRSA) | 16 |

| 3j | E. faecium (VRE) | 32 |

MIC (Minimum Inhibitory Concentration) values against resistant strains.[1]

II. Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under acidic conditions.

General Workflow for 1,3,4-Thiadiazole Synthesis

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Experimental Protocol: Synthesis of 2-(2,5-Dimethylphenyl)amino-5-aryl-1,3,4-thiadiazoles

This protocol is a generalized procedure based on the synthesis of similar compounds from other aryl isothiocyanates, as specific details for this compound were not found in the search results.

Step 1: Synthesis of N-(2,5-Dimethylphenyl)-N'-(aroyl)thiosemicarbazide

-

Dissolve the desired aromatic acid hydrazide (10 mmol) in a suitable solvent like ethanol.

-

Add this compound (10 mmol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Upon cooling, the solid thiosemicarbazide derivative precipitates.

-

Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to 2-(2,5-Dimethylphenyl)amino-5-aryl-1,3,4-thiadiazole

-

To the synthesized thiosemicarbazide (5 mmol), add concentrated sulfuric acid (5 mL) carefully while cooling in an ice bath.

-

Stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 1,3,4-thiadiazole.[3]

III. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a well-known class of heterocyclic compounds with diverse pharmacological applications, including antifungal and antimicrobial properties.[2][4] A common synthetic route involves the reaction of an isothiocyanate with a semicarbazide or thiosemicarbazide, followed by cyclization.

General Workflow for 1,2,4-Triazole Synthesis

Caption: General workflow for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on the synthesis of similar compounds from other aryl isothiocyanates, as specific details for this compound were not found in the search results.

Step 1: Synthesis of 1-Acyl-4-(2,5-dimethylphenyl)thiosemicarbazide

-

A mixture of an appropriate acid hydrazide (0.01 mol) and this compound (0.01 mol) in a suitable solvent like ethanol is refluxed for 6-8 hours.[5]

-

After cooling, the resulting solid is filtered off and recrystallized to give the corresponding 1-acyl-4-(2,5-dimethylphenyl)thiosemicarbazide.

Step 2: Cyclization to 4-(2,5-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

A mixture of the 1-acyl-4-(2,5-dimethylphenyl)thiosemicarbazide (1 mmol) and an aqueous solution of sodium hydroxide (e.g., 8%) is refluxed for 4-6 hours.

-

After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the triazole derivative.

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[6]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of heterocyclic compounds. The straightforward nature of its reactions with various nucleophiles, followed by cyclization, provides access to important scaffolds for drug discovery and development. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel heterocycles derived from this promising building block. Further investigation into the synthesis of other heterocyclic systems and a more in-depth exploration of their structure-activity relationships are warranted.

References

- 1. chemmethod.com [chemmethod.com]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Reactions Involving 2,5-Dimethylphenyl Isothiocyanate

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenyl isothiocyanate. The protocols cover the synthesis of thiourea derivatives and heterocyclic compounds, which are valuable intermediates in organic synthesis and drug discovery.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

Experimental Protocol: General Procedure for Thiourea Synthesis

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) or ethanol (30 mL) in a round-bottom flask, add the corresponding amine (1.2 mmol).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. For less reactive amines, refluxing the mixture for several hours may be necessary.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the isothiocyanate is consumed.[1]

-

Work-up:

-

If the product precipitates, it can be filtered, washed with a cold solvent (e.g., ethanol), and dried.[2]

-

If the product is soluble, the reaction mixture can be washed with 5% HCl (aq) (3 x 10 mL), dried over anhydrous Na₂SO₄, and the solvent evaporated under reduced pressure to yield the pure thiourea derivative.[1]

-

-

Purification: In many cases, the resulting thiourea derivative is pure and does not require further purification.[1] If necessary, recrystallization from a suitable solvent like ethanol can be performed.[2]

Data Presentation: Synthesis of Thiourea Derivatives

| Entry | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline Derivatives | Ethanol | Reflux, 10 h | >70 | [2] |

| 2 | N-monosubstituted piperazine | Dichloromethane | Room Temperature, 1 h | >70 | [1] |

| 3 | Various primary and secondary amines | Dichloromethane | Room Temperature | High | [1] |

Workflow for Thiourea Synthesis

Caption: General workflow for the synthesis of thiourea derivatives.

Synthesis of Heterocyclic Compounds: Thieno[2,3-d]pyrimidines

This compound can be used as a precursor for the synthesis of various heterocyclic compounds. For instance, it can react with o-aminonitrile derivatives to form thiourea intermediates, which can then be cyclized to produce thieno[2,3-d]pyrimidine derivatives.[4] These scaffolds are of interest in drug development.

Experimental Protocol: Synthesis of a Thienopyrimidine Derivative

This protocol is a representative example based on the reaction of a phenyl isothiocyanate with an o-aminonitrile derivative to form a thiourea, followed by cyclization.

Step 1: Synthesis of the Thiourea Intermediate

-

Reaction Setup: A solution of a 2-amino-3-cyanothiophene derivative (0.01 mol) in dioxane (30 mL) is treated with this compound (0.01 mol).

-

Reaction Conditions: The reaction mixture is refluxed for 2 hours.

-

Work-up: The solvent is removed by evaporation under reduced pressure. The resulting solid product is collected by filtration and can be crystallized from a proper solvent.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidine

-

Reaction Setup: The thiourea derivative from Step 1 is dissolved in pyridine.

-

Reaction Conditions: The solution is refluxed. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction.

Logical Relationship in Heterocycle Synthesis

Caption: Logical flow for the synthesis of a thienopyrimidine derivative.

Biological Activities and Drug Development Applications

Isothiocyanates and their derivatives, particularly thioureas, exhibit a wide range of biological activities, making them attractive candidates for drug development.[5] Derivatives have shown potential as anticarcinogenic, anti-inflammatory, and antioxidative agents.[5]

Anticancer Potential

Numerous studies have highlighted the antitumor properties of isothiocyanate derivatives.[5] For instance, brefeldin A-isothiocyanate derivatives have been synthesized and evaluated for their potential in cervical cancer therapy.[6] One such derivative exhibited potent antiproliferative activity against HeLa cells with an IC₅₀ of 1.84 μM while showing no obvious cytotoxicity to normal L-02 cells (IC₅₀ > 80 μM).[6] Mechanistic studies indicated that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis through a mitochondrial-dependent pathway.[6]

Antimicrobial and Antifungal Activity

Isothiocyanates are known for their antimicrobial and antifungal properties.[7] They are considered biodegradable and effective alternatives to conventional antifungal agents.[7] The activity of isothiocyanate derivatives has been tested against various fungal pathogens.

Data Presentation: Biological Activity of Isothiocyanate Derivatives

| Compound Class | Target | Activity | Quantitative Data (IC₅₀) | Reference |

| Brefeldin A-isothiocyanate derivatives | HeLa (cervical cancer) cells | Antiproliferative | 1.84 μM | [6] |

| Brefeldin A-isothiocyanate derivatives | L-02 (normal liver) cells | Cytotoxicity | > 80 μM | [6] |

| Thiourea derivatives | Leishmania amazonensis | Antiprotozoal | Varies with substitution | [1][8] |

Signaling Pathway: Apoptosis Induction by an Isothiocyanate Derivative

Caption: Simplified pathway of apoptosis induction in HeLa cells.

References

Application Notes: Analytical Methods for the Detection of 2,5-Dimethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl isothiocyanate (2,5-DMPITC) is an aromatic isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. Isothiocyanates are of significant interest in the fields of agriculture, food science, and pharmacology due to their wide range of biological activities, including antimicrobial and potential anticarcinogenic properties.[1] Accurate and reliable analytical methods are crucial for the quantification of 2,5-DMPITC in various matrices to support research and development in these areas.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for 2,5-DMPITC are not extensively published, the following protocols are adapted from established methods for structurally similar aromatic isothiocyanates, such as benzyl isothiocyanate.[2][3][4]

General Experimental Workflow

The overall process for the analysis of this compound from a sample matrix involves sample preparation followed by chromatographic analysis and data interpretation.

Caption: General workflow for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2,5-DMPITC in solutions and extracts. Aromatic isothiocyanates can be detected by UV spectroscopy.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. 2,5-DMPITC is separated on a C18 stationary phase using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Apparatus and Materials:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3][4]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

This compound analytical standard.

-

Methanol or Ethanol (for extraction).

-

Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,5-DMPITC standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

-

Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Solid/Semi-solid Samples (e.g., plant material, formulations):

-

Homogenize a known weight of the sample.

-

Extract the homogenized sample with a suitable solvent like ethanol or methanol (e.g., 3 x 50 mL) using sonication or maceration.[2]

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

4. Chromatographic Conditions (adapted from Benzyl Isothiocyanate analysis): [3][4]

-

Mobile Phase: Acetonitrile and water (1:1, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C. For some isothiocyanates, heating the column to 60°C can improve peak shape and prevent precipitation.[5]

-

Injection Volume: 20 µL.

-

Detection Wavelength: Aromatic isothiocyanates typically have a UV absorbance maximum around 240-250 nm. For benzyl isothiocyanate, detection has been performed at 190 nm.[3][4] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for 2,5-DMPITC.

5. Data Analysis and Quantification:

-

Identify the 2,5-DMPITC peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Calculate the concentration of 2,5-DMPITC in the sample using the regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity and is particularly suitable for the analysis of volatile and semi-volatile compounds like 2,5-DMPITC, especially in complex matrices.

Principle

The sample is vaporized and separated based on the compound's boiling point and interaction with the GC column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or specific ion monitoring can be used for quantification.

Experimental Protocol

1. Apparatus and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary GC column suitable for semi-volatile compounds (e.g., Rtx-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).[6]

-

Helium (carrier gas, high purity).

-

This compound analytical standard.

-

Dichloromethane or Hexane (GC grade).

-

Anhydrous sodium sulfate.

2. Preparation of Standard Solutions:

-

Prepare stock and working standard solutions of 2,5-DMPITC in dichloromethane or hexane in a similar manner to the HPLC method.

3. Sample Preparation:

-

Liquid Samples: Perform a liquid-liquid extraction if the matrix is aqueous. Extract with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.

-

Solid/Semi-solid Samples:

Caption: Sample preparation workflow for GC-MS analysis.

4. GC-MS Conditions (adapted from general ITC analysis): [6][8]

-

Injector Temperature: 210 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 35-50 °C, hold for 5 minutes.

-

Ramp: Increase to 210 °C at a rate of 8 °C/min.

-

Hold: Maintain at 210 °C for 10 minutes.

-

-

Transfer Line Temperature: 240 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 35–550 m/z.

5. Data Analysis and Quantification:

-

Identify 2,5-DMPITC by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from NIST library or an injected standard).

-

Quantify using a calibration curve based on the peak area of a characteristic ion (Selected Ion Monitoring, SIM, for higher sensitivity) or the total ion chromatogram (TIC).

Quantitative Data Summary

The following table summarizes validation parameters from published methods for other isothiocyanates. Similar performance can be expected for this compound upon method optimization and validation.

| Analytical Method | Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| HPLC-UV | Benzyl Isothiocyanate | 0.5–500 | 98.9–101.3% | Intra-day: <1.5%, Inter-day: <2.0% | 0.15 | 0.5 | [2][3][4] |

| HPLC-UV | Allyl Isothiocyanate | 10–18 | 97.07–103.66% | Intra-day: 0.02%, Inter-day: 0.22% | 0.0043 | 0.0132 | [9] |

| GC-MS | Benzyl Isothiocyanate | 0.1-100 | Not Reported | Not Reported | 0.0275 | 0.0834 | [2] |

| HPLC-DAD-MS | Various ITCs (derivatized) | (1.7-14.8 nmol/mL) | 83.3–103.7% | <5.4% | (1.7-4.9 nmol/mL) | (5.2-14.8 nmol/mL) | [10] |

Biological Activity and Signaling Pathways

Isothiocyanates are known to exert anti-cancer effects by modulating various cellular signaling pathways, including the induction of apoptosis (programmed cell death) and the activation of detoxification enzymes.[1][11] While specific pathways for 2,5-DMPITC are not yet elucidated, the general mechanisms for ITCs involve interactions with key cellular targets.

Caption: Generalized signaling pathways modulated by isothiocyanates.

References

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Dimethylphenyl Isothiocyanate in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals